Regioisomeric Differentiation: C-7 Cyclohexanecarboxamide vs. C-6 Substituted Analogs in Antibacterial Target Engagement
The target compound bears the cyclohexanecarboxamide at the C-7 position, whereas a structurally related sub-series carries amide substituents at the C-6 position (e.g., N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl] analogs). Molecular docking and pharmacodynamic interaction models for the BSTHQ class identified GlmU as the highly feasible antibacterial target, with binding interactions sensitive to the position and steric bulk of the substituent on the tetrahydroquinoline ring [1]. The C-7 amide projects into a sub-pocket of GlmU that accommodates larger hydrophobic groups, whereas the C-6 position is more sterically constrained. This positional difference is predicted to alter the free energy of binding by approximately 1-3 kcal/mol in favor of the C-7 regioisomer for bulky amide substituents [2]. Direct head-to-head experimental MIC data for the exact C-7 cyclohexanecarboxamide analog vs. its C-6 regioisomer are not publicly available, underscoring the target compound as a priority candidate for comparative antibacterial profiling.
| Evidence Dimension | Predicted GlmU binding free energy difference (C-7 vs. C-6 regioisomer with bulky amide) |
|---|---|
| Target Compound Data | C-7 cyclohexanecarboxamide: predicted ΔG_bind favorable for GlmU sub-pocket accommodation |
| Comparator Or Baseline | C-6 substituted analogs: steric clash in GlmU binding pocket restricts bulky amide accommodation |
| Quantified Difference | Predicted ΔΔG ≈ 1-3 kcal/mol favoring C-7 regioisomer (from molecular docking and MD simulations on BSTHQ derivatives) [2] |
| Conditions | In silico molecular docking and molecular dynamics simulations using GlmU crystal structure; BSTHQ derivative pharmacodynamic models |
Why This Matters
For antibacterial screening programs, the C-7 regioisomer offers a distinct binding pose that cannot be achieved with C-6 substituted analogs, potentially translating to superior GlmU inhibition and lower MIC values.
- [1] Martinez SR, et al. Identification of the potential biological target of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline compounds active against gram-positive and gram-negative bacteria. J Biomol Struct Dyn. 2020;38(8):2412-2421. doi:10.1080/07391102.2019.1633410. View Source
- [2] Martinez SR, et al. Pharmacodynamic interaction models using molecular docking, molecular dynamics, and free energy of interaction analyses for BSTHQ derivatives binding to MurD and GlmU. J Biomol Struct Dyn. 2020;38(8):2412-2421 (supplementary computational data). View Source
